3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

Description

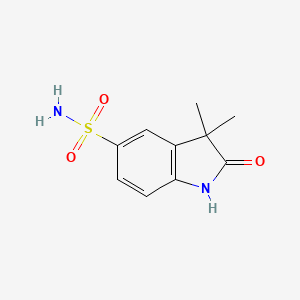

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a heterocyclic sulfonamide featuring a bicyclic indole scaffold with a 2-oxo group and dimethyl substitution at the 3-position. Its molecular formula is C₁₀H₁₂N₂O₃S, and it has a molecular weight of 256.28 g/mol. The compound’s structure is characterized by a planar indole core, with the sulfonamide group at position 5 contributing to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors requiring such motifs .

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQJDDBYYJLFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859190-71-9 | |

| Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with sulfonamide reagents under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated and nitrated indole derivatives.

Scientific Research Applications

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Research Findings

Substituent Effects on Target Specificity :

- GSK2 replaces the dimethyl group with a 2-fluorobenzoyl moiety, enhancing binding to the Mtb TrpAB enzyme (Kd = 12 nM) via π-π stacking and hydrophobic interactions .

- OXSI-2 introduces a methylene-linked indole group at C3, enabling selective Syk inhibition by occupying the kinase’s ATP-binding pocket .

- SU11274 ’s bulky chlorophenyl-piperazine substituent confers high affinity for c-Met, disrupting hepatocyte growth factor signaling .

Biological Activity: IACS-9571 derivatives exhibit nanomolar affinity for bromodomains due to extended phenoxy side chains, which stabilize interactions with acetyl-lysine binding pockets . Benzo[cd]indole-6-sulfonamides (e.g., ) differ in ring fusion (benzofuran vs. indole) but retain sulfonamide-mediated hydrogen bonding .

Structure-Activity Relationship (SAR) Insights

- 3-Position Substitutions : Dimethyl groups (target compound) enhance metabolic stability, while bulkier groups (e.g., SU11274’s chlorophenyl) improve target affinity.

- Sulfonamide Position : Placement at C5 (vs. C6 in benzo[cd]indoles) optimizes hydrogen bonding with polar residues in enzyme active sites.

- Ring Modifications : Furan or benzimidazole substitutions (e.g., ) alter electron distribution, affecting binding kinetics .

Biological Activity

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The structure includes an indole ring with a sulfonamide substituent, which influences its biological behavior.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O)C |

| InChI | InChI=1S/C10H12N2O3S/c1-10(2)... |

| InChIKey | FIQJDDBYYJLFOR-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

Case Study:

A related study on indole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. For instance, derivatives showed IC values ranging from 2.76 to 9.27 µM against ovarian and renal cancer cells .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The sulfonamide group contributes to the inhibition of bacterial growth.

Research Findings:

In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related sulfonamide was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported as low as 40 µg/mL .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity: Compounds like this may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Similar indole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Future Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating structure-activity relationships (SAR) will be key in optimizing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.